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molecular formula C17H17NO4S B8552117 2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B8552117
M. Wt: 331.4 g/mol
InChI Key: RRXVUYHFDBLTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491718B2

Procedure details

A mixture of Example 42C (0.087 g, 0.27 mmol), and platinum oxide (0.056 g, 0.25 mmol) in acetic acid (7.5 mL) was shaken in a reactor pressurized with 60 psi of H2 at 25° C. for 80 hours and filtered. The filtrate was concentrated and the concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% trifluoroacetic acid to provide the desired-product. MS (ESI(+)) m/e 332 (M+H)+, 349 (M+NH4)+, 354 (M+Na)+; (ESI(−) m/e 330 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.74 (m, 2H), 7.63 (m, 1H), 7.56 (m, 2H), 6.98 (d, 1H), 6.63 (d, 1H), 2.65 (m, 4H), 1.66 (m, 4H).
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[C:21]([OH:23])=[O:22])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[C:1]1([S:7]([NH:10][C:11]2[CH:20]=[CH:19][C:18]3[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=3[C:12]=2[C:21]([OH:23])=[O:22])(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.087 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C2=CC=CC=C2C=C1)C(=O)O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.056 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by C18 reverse-phase HPLC with acetonitrile/water/0.1% trifluoroacetic acid
CUSTOM
Type
CUSTOM
Details
to provide the desired-product

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C=2CCCCC2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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